molecular formula C13H19N3O3S B12158769 3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12158769
M. Wt: 297.38 g/mol
InChI Key: GCEFDFMDONZWJS-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[44]nonane-2,4-dione is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a thiomorpholine ring, a spirocyclic diazaspiro structure, and a diketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the thiomorpholine derivative, which is then reacted with a suitable spirocyclic precursor. The key steps include:

    Formation of Thiomorpholine Derivative: Thiomorpholine is synthesized by reacting morpholine with sulfur or sulfur-containing reagents under controlled conditions.

    Spirocyclic Precursor Synthesis: The spirocyclic core is prepared through cyclization reactions involving appropriate diketone precursors.

    Coupling Reaction: The thiomorpholine derivative is coupled with the spirocyclic precursor under conditions that promote the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes that minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the diketone moiety to diols.

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles such as amines or thiols replace the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Diols.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals, particularly in the treatment of diseases where thiomorpholine derivatives have shown efficacy.

Industry

In industrial applications, the compound is explored for its potential use in materials science. Its spirocyclic structure and functional groups may impart unique properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets through its functional groups. The thiomorpholine ring can engage in hydrogen bonding and other non-covalent interactions, while the diketone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine Derivatives: Compounds such as thiomorpholine-4-carboxylic acid share the thiomorpholine ring but lack the spirocyclic structure.

    Spirocyclic Compounds: Spiro[4.5]decane-1,3-dione is a similar spirocyclic compound but does not contain the thiomorpholine ring.

    Diketone Compounds: Compounds like 1,3-cyclohexanedione share the diketone moiety but lack the spirocyclic and thiomorpholine features.

Uniqueness

3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its combination of a spirocyclic structure, a thiomorpholine ring, and a diketone moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar individual features.

This detailed overview provides a comprehensive understanding of 3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[44]nonane-2,4-dione, covering its synthesis, reactivity, applications, and unique characteristics

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

3-(2-oxo-2-thiomorpholin-4-ylethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H19N3O3S/c17-10(15-5-7-20-8-6-15)9-16-11(18)13(14-12(16)19)3-1-2-4-13/h1-9H2,(H,14,19)

InChI Key

GCEFDFMDONZWJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCSCC3

Origin of Product

United States

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